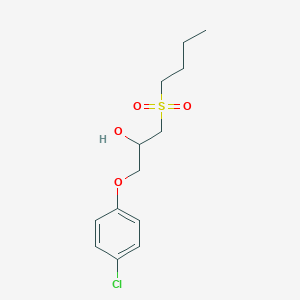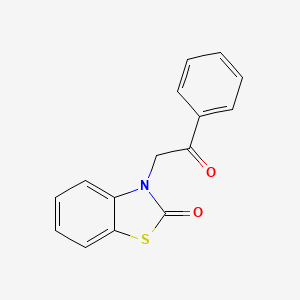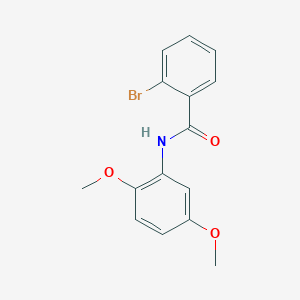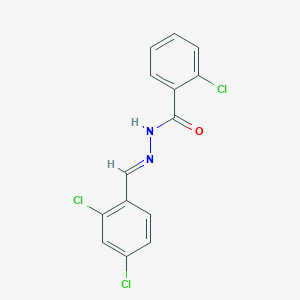
1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol
Overview
Description
1-(Butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol, also known as BCP, is a chemical compound that is commonly used in scientific research. It is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol has been extensively used in scientific research to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and dysregulation of PKC has been linked to various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has been used to investigate the role of PKC in these diseases and to develop potential therapeutic strategies.
Mechanism of Action
1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol acts as a selective inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to the inhibition of PKC-dependent cellular processes. This compound has been shown to be highly selective for PKC and does not affect other kinases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to improve insulin sensitivity and glucose uptake in diabetic animals. Additionally, this compound has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol in lab experiments is its selectivity for PKC. This allows researchers to specifically study the role of PKC in various cellular processes without affecting other kinases. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
Future Directions
For the use of 1-(butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol in scientific research include the development of this compound-based therapies and more selective PKC inhibitors.
properties
IUPAC Name |
1-butylsulfonyl-3-(4-chlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO4S/c1-2-3-8-19(16,17)10-12(15)9-18-13-6-4-11(14)5-7-13/h4-7,12,15H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNCLYVWDKLFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B3844222.png)


![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-chloro-1-adamantanecarboxamide](/img/structure/B3844241.png)
![2-(diallylamino)-4H-[1]benzothieno[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)

![1,4-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3844266.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B3844274.png)


![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B3844304.png)
![1-{4-[4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844305.png)
